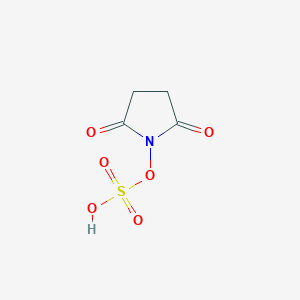
1-(Sulfooxy)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Sulfooxy)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of 1-(Sulfooxy)pyrrolidine-2,5-dione can be achieved through several routes. One common method involves the reaction of pyrrolidine-2,5-dione with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Sulfooxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfooxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include sulfonic acids, alcohols, and substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Sulfooxy)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Sulfooxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The sulfooxy group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1-(Sulfooxy)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2,5-dione: Lacks the sulfooxy group, making it less reactive.
N-Bromosuccinimide: Contains a bromine atom instead of the sulfooxy group, used primarily as a halogenation reagent.
Proline: A naturally occurring amino acid with a pyrrolidine ring, but without the sulfooxy group
Properties
CAS No. |
127007-81-2 |
|---|---|
Molecular Formula |
C4H5NO6S |
Molecular Weight |
195.15 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C4H5NO6S/c6-3-1-2-4(7)5(3)11-12(8,9)10/h1-2H2,(H,8,9,10) |
InChI Key |
JBYJAIOLWCCDSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)
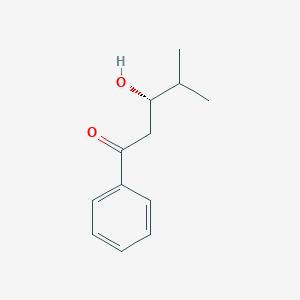
![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
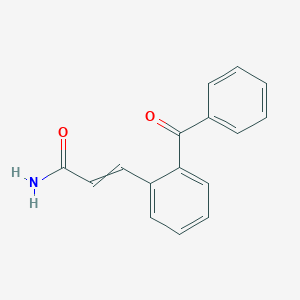
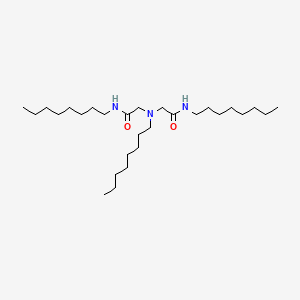

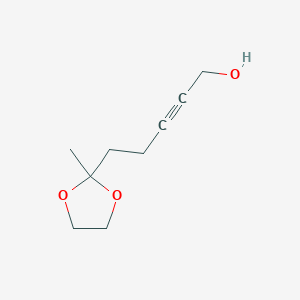
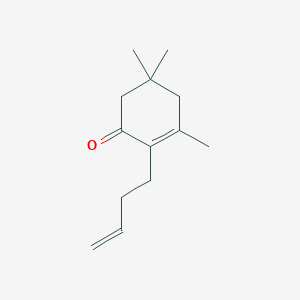
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
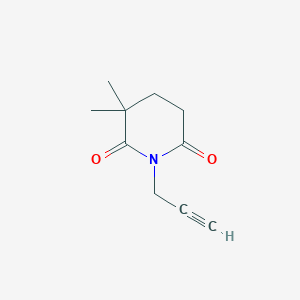
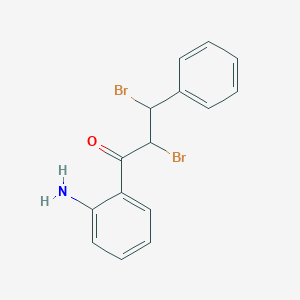
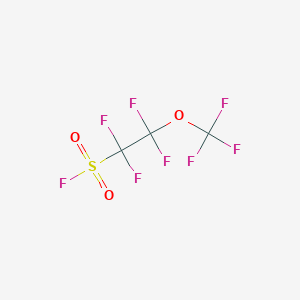
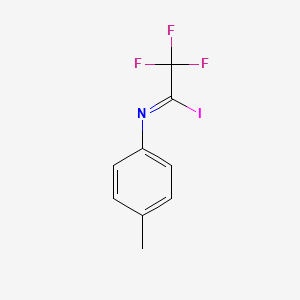
![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
